molecular formula C9H8Cl2O3 B13310888 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid

3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13310888
M. Wt: 235.06 g/mol
InChI Key: JUGUCFGKERIZKT-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydroxyl group attached to the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxyl group and form the propanoic acid chain. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the recovery and recycling of reagents. Catalysts and automated systems may be employed to enhance reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,3-dichlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of derivatives with substituted functional groups on the benzene ring.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    2,4-Dichlorophenol: Another dichlorinated phenol with different substitution patterns on the benzene ring.

Uniqueness

3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and propanoic acid groups provide versatility in chemical synthesis and potential for diverse applications.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14)

InChI Key

JUGUCFGKERIZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)O

Origin of Product

United States

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